Tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a chemical compound that belongs to the class of carbamate derivatives. This compound features a trifluoromethyl group and is notable for its potential applications in medicinal chemistry, particularly as a tool in biological research and drug development. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further studies.
Tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can be classified as:
The synthesis of tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
The reaction mechanism often involves nucleophilic attack by the hydroxyl group on the carbonyl carbon of the tert-butyl carbamate, leading to the formation of the desired carbamate derivative. Industrial production may utilize continuous flow reactors to enhance efficiency .
The molecular formula for tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is . Its structural representation includes:
Property | Value |
---|---|
Molecular Weight | 243.22 g/mol |
IUPAC Name | tert-butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
InChI | InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(4-5-14)9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15) |
InChI Key | TZWCTEOOFZIQRY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCO)C(F)(F)F |
Tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound's structure to enhance its properties or functionalities .
The mechanism of action for tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific biological targets. The trifluoromethyl group may increase binding affinity to enzymes or receptors. Additionally:
This interaction may lead to inhibition or activation of various biochemical pathways .
The compound exhibits typical properties associated with carbamates:
Key chemical properties include:
These properties are essential for understanding its behavior in various chemical environments .
Tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has several significant applications:
Investigated for its potential effects on:
Explored for therapeutic properties such as anti-inflammatory and anticancer activities .
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3